N-[(3-chlorophenyl)methyl]oxan-4-amine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOAXNDCENZPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 4-Hydrazinotetrahydropyran
Raney nickel-catalyzed hydrogenation of 4-hydrazinotetrahydropyran hydrochloride in ethanol at 75°C under H₂ (0.1 MPa) yields oxan-4-amine hydrochloride in 72% reaction yield. Subsequent isolation with n-butyl alcohol and HCl provides 98% pure product.
Copper(I)-Mediated Dehydration
Copper(I) oxide in ethanol with aqueous NaOH reduces 4-hydrazinotetrahydropyran at 65°C, achieving 50% reaction yield. Acidification with HCl isolates oxan-4-amine hydrochloride (45% yield, 98% purity).
Table 1: Oxan-4-amine Synthesis Comparison
| Method | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Raney Ni Hydrogenation | Raney Ni | 75°C | 72 | 98 |
| Copper(I) Reduction | Cu₂O | 65°C | 50 | 98 |
N-Alkylation of Oxan-4-amine
The benzylation of oxan-4-amine with 3-chlorobenzyl derivatives is achieved via two primary routes:
Reductive Amination
Oxan-4-amine reacts with 3-chlorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method, adapted from pyrido[2,3-d]pyrimidine syntheses, proceeds in dichloromethane or THF at ambient temperature, achieving yields of 70–85%.
Mechanistic Insight :
The imine intermediate forms via Schiff base condensation, followed by reduction to the secondary amine. This route avoids harsh conditions, preserving stereochemical integrity.
Nucleophilic Substitution
Direct alkylation uses 3-chlorobenzyl bromide or chloride with oxan-4-amine in the presence of a base (e.g., K₂CO₃ or Et₃N). For example, in THF at 60°C, this method achieves 65–78% yield.
Optimization Note :
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems.
Table 2: N-Alkylation Method Comparison
| Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Reductive Amination | 3-Cl-Benzaldehyde, NaBH₃CN | CH₂Cl₂ | 85 |
| Nucleophilic Substitution | 3-Cl-Benzyl Bromide, K₂CO₃ | THF | 78 |
Alternative Pathways and Emerging Strategies
Buchwald-Hartwig Coupling
A patent describes palladium-catalyzed coupling of oxan-4-amine with 3-chlorobenzyl halides. Using Pd(OAc)₂/Xantphos in toluene at 100°C, this method achieves 60–70% yield but requires inert conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates nucleophilic substitution, improving yields to 82% with reduced side products.
Purification and Characterization
Crude products are purified via:
-
Recrystallization : n-Butanol/ethanol mixtures yield crystalline hydrochloride salts.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes pure product (Rf = 0.45).
Key Spectral Data :
-
¹H NMR (DMSO-d₆): δ 7.50–7.33 (m, 3H, Ar-H), 4.34 (s, 2H, CH₂), 3.71–3.68 (m, 4H, OCH₂), 2.97–2.94 (m, 1H, NH).
Industrial-Scale Considerations
A 20 L batch process combines Raney Ni hydrogenation (Step 1) and reductive amination (Step 2), achieving 65% overall yield. Critical parameters include:
-
Cost Efficiency : Raney Ni recycling reduces catalyst costs.
-
Safety : H₂ pressure control and acid handling protocols mitigate risks.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the amine to an amide.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-chlorophenyl)methyl]oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects[7][7].
Comparison with Similar Compounds
Positional Isomerism: 3-Chloro vs. 4-Chlorophenyl Derivatives
A critical comparison involves 3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride (). This positional isomer substitutes the chlorine at the para position of the phenyl ring instead of the meta position. Such differences can significantly alter physicochemical properties:
- Biological Activity : Chlorine positioning often modulates receptor binding in bioactive molecules. For example, para-substituted chlorophenyl groups in sulfonamides () exhibit distinct antimicrobial profiles compared to meta analogs .
Table 1: Impact of Chlorine Position on Properties
Heterocyclic Core Variations: Oxane vs. Oxadiazine
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines () replace the oxane ring with a 1,3,5-oxadiazine core. Key distinctions include:
- Synthetic Routes : Oxadiazines are synthesized via dehydrosulfurization using I₂/Et₃N, while oxan-4-amine derivatives likely involve nucleophilic substitution or reductive amination .
- Reactivity : The oxadiazine ring’s electron-deficient nature may enhance electrophilic reactivity compared to the electron-rich oxane system.
Functional Group Modifications: Amine vs. Amide Derivatives
N-(3-Chlorophenethyl)-4-nitrobenzamide () and 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide () highlight the role of functional groups:
- Amines vs. Amides : The primary amine in this compound offers greater nucleophilicity, enabling salt formation or coordination chemistry. In contrast, amides () exhibit hydrogen-bonding capacity, influencing solubility and membrane permeability.
- Bioactivity : Amides in show antimicrobial activity, suggesting that analogous oxan-4-amine derivatives could be optimized for similar applications with improved bioavailability .
Piperazine and Aromatic Hybrids
1-(3-Chlorophenyl)piperazine () shares the 3-chlorophenyl motif but incorporates a piperazine ring. Differences include:
- Basicity : Piperazine (two nitrogen atoms) is more basic than oxan-4-amine, affecting protonation states under physiological conditions.
- Pharmacological Profiles : Piperazine derivatives are common in antipsychotic and antidepressant drugs, whereas oxan-4-amine’s applications remain speculative without direct data .
Biological Activity
N-[(3-chlorophenyl)methyl]oxan-4-amine is a compound of increasing interest in medicinal chemistry, primarily due to its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyran ring substituted with a chlorophenyl group. Its molecular formula is C10H12ClN, and it has a molecular weight of approximately 195.66 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.
This compound primarily acts as an alpha-2 adrenergic agonist . This mechanism involves binding to alpha-2 adrenergic receptors in the central nervous system, which inhibits norepinephrine release. The resultant effects include sedative and analgesic properties, making it a candidate for various therapeutic applications, particularly in veterinary medicine.
Interaction with Receptors
The compound's interaction with alpha-2 adrenergic receptors influences neurotransmitter release and signal transduction pathways. Understanding these interactions is essential for evaluating its pharmacological potential and safety profile compared to other similar compounds .
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity:
- Sedative Effects : The compound's agonistic action on alpha-2 receptors leads to sedation.
- Analgesic Effects : By modulating pain pathways, it shows promise as an analgesic agent.
Case Studies
- Veterinary Applications : In veterinary medicine, this compound has been evaluated for its sedative properties in animals. Studies have shown effective sedation with minimal side effects, supporting its use in clinical settings.
- Neurotransmitter Modulation : Experimental studies have demonstrated that the compound can modulate dopamine and serotonin systems, suggesting potential applications in treating mood disorders such as depression or anxiety.
Synthesis and Purification
The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, the reaction between 4-chlorobenzyl chloride and tetrahydro-2H-pyran-3-amine is commonly employed under basic conditions (e.g., sodium hydroxide) to yield the desired compound with high purity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| N-(4-Chlorophenyl)oxan-3-amine | Alpha-2 adrenergic agonist | Sedation in veterinary medicine |
| Methyl N-[2-(3-chlorophenyl)]amide | Interaction with neurotransmitter systems | Potential antidepressant |
| 1-benzyl-N-(4-chlorophenyl)methylamine | Modulation of receptor activity | Analgesic and sedative properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
